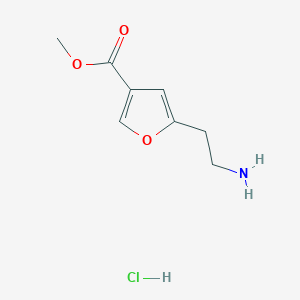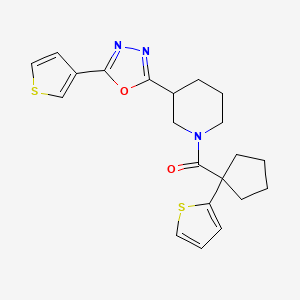![molecular formula C17H18N2O5S B2648805 METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE CAS No. 1421462-18-1](/img/structure/B2648805.png)
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to a thiophene ring through a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the hydroxypropyl group, and the final esterification to form the benzoate. Common synthetic methods include:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Hydroxypropyl Group: This step often involves the use of hydroboration-oxidation reactions to introduce the hydroxy group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various substituents onto the thiophene ring.
Aplicaciones Científicas De Investigación
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and thiophene ring are likely involved in binding interactions, while the benzoate ester may influence the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
METHYL 3-HYDROXY-4-METHOXYBENZOATE: Similar structure but with a methoxy group instead of a thiophene ring.
THIOPHENE-2-CARBOXYLIC ACID: Contains the thiophene ring but lacks the benzoate ester.
Uniqueness
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its combination of a benzoate ester and a thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 4-[[2-[(3-hydroxy-3-thiophen-2-ylpropyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-17(23)11-4-6-12(7-5-11)19-16(22)15(21)18-9-8-13(20)14-3-2-10-25-14/h2-7,10,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVDDRVRGVICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
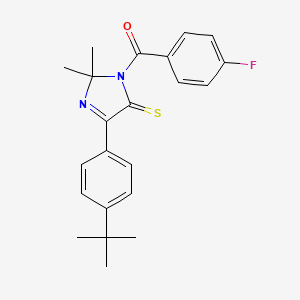
![N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648724.png)
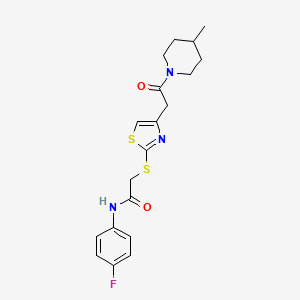
![(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2648729.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)
![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648735.png)
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2648736.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2648738.png)
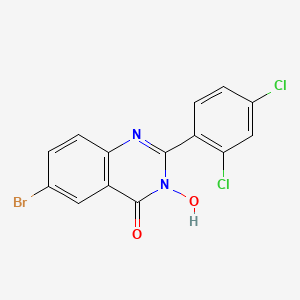
![N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)
![N-benzyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2648741.png)
![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)
